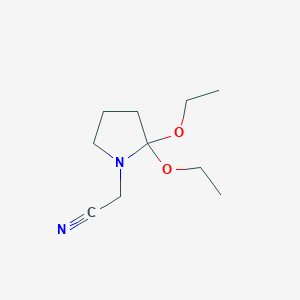
(2,2-Diethoxypyrrolidin-1-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Diethoxypyrrolidin-1-yl)acetonitrile is an organic compound that belongs to the class of nitriles Nitriles are characterized by the presence of a cyano group (-C≡N) attached to an alkyl or aryl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diethoxypyrrolidin-1-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with diethyl carbonate to form 2,2-diethoxypyrrolidine, which is then reacted with acetonitrile in the presence of a base to yield the desired compound. The reaction conditions typically include:
Temperature: Moderate temperatures (e.g., 50-100°C)
Catalysts: Basic catalysts such as sodium hydride or potassium carbonate
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
(2,2-Diethoxypyrrolidin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The ethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products
Oxidation: Amides or carboxylic acids
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a building block for drug discovery.
Medicine: May serve as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: Could be used in the production of specialty chemicals or materials with unique properties.
作用機序
The mechanism of action of (2,2-Diethoxypyrrolidin-1-yl)acetonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group could participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s bioactivity.
類似化合物との比較
Similar Compounds
(2,2-Dimethoxypyrrolidin-1-yl)acetonitrile: Similar structure with methoxy groups instead of ethoxy groups.
(2,2-Diethoxypyrrolidin-1-yl)propionitrile: Similar structure with a propionitrile group instead of an acetonitrile group.
Uniqueness
(2,2-Diethoxypyrrolidin-1-yl)acetonitrile is unique due to the presence of both ethoxy groups and a cyano group, which can impart distinct chemical and physical properties
特性
CAS番号 |
91417-88-8 |
|---|---|
分子式 |
C10H18N2O2 |
分子量 |
198.26 g/mol |
IUPAC名 |
2-(2,2-diethoxypyrrolidin-1-yl)acetonitrile |
InChI |
InChI=1S/C10H18N2O2/c1-3-13-10(14-4-2)6-5-8-12(10)9-7-11/h3-6,8-9H2,1-2H3 |
InChIキー |
KDWOWAZUARIVCP-UHFFFAOYSA-N |
正規SMILES |
CCOC1(CCCN1CC#N)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



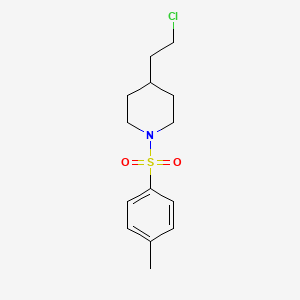
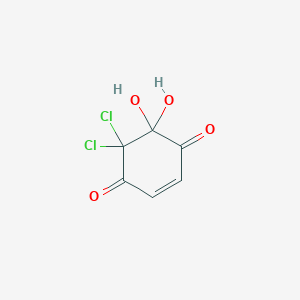
![2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B14363623.png)


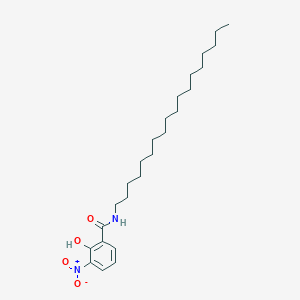

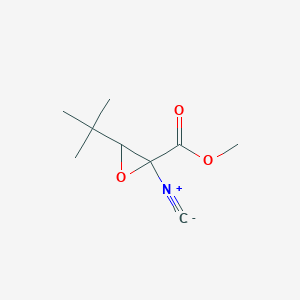



![1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14363656.png)
![3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14363657.png)
